
An In-Depth Technical Guide to the
Spectroscopic Data Interpretation of 4-

Phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Phenylbutanal

Cat. No.: B095494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-
phenylbutanal, a key organic compound. By delving into its Mass Spectrometry (MS), Carbon-

13 Nuclear Magnetic Resonance (¹³C NMR), Proton Nuclear Magnetic Resonance (¹H NMR),

and Infrared (IR) spectroscopy data, this document serves as an essential resource for

researchers in organic synthesis, analytical chemistry, and drug development.

Executive Summary
4-Phenylbutanal, with the molecular formula C₁₀H₁₂O, presents a unique spectroscopic profile

owing to its combination of an aromatic phenyl group and a terminal aldehyde functional group

connected by a butyl chain. This guide offers a detailed interpretation of its spectral data,

enabling unambiguous structural confirmation and a deeper understanding of its chemical

properties. The data is presented in clearly structured tables for comparative analysis,

alongside detailed experimental protocols for data acquisition. Visual diagrams generated using

Graphviz illustrate key fragmentation pathways, structural correlations, and experimental

workflows, providing a holistic view of the spectroscopic analysis.
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The following tables summarize the key quantitative data obtained from the mass spectrum, ¹³C

NMR, ¹H NMR, and IR spectra of 4-phenylbutanal.

Table 1: Mass Spectrometry Data
Property Value

Molecular Formula C₁₀H₁₂O

Molecular Weight 148.20 g/mol

Major Fragment (m/z) 104 (Base Peak)

Other Key Fragments (m/z) 91, 65

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppm Assignment

~202.5 C=O (Aldehyde)

~141.5 C-1' (Aromatic Quaternary)

~128.5 C-3'/C-5' (Aromatic CH)

~128.3 C-2'/C-6' (Aromatic CH)

~126.0 C-4' (Aromatic CH)

~43.8 CH₂ (alpha to C=O)

~35.2 CH₂ (alpha to Phenyl)

~27.8 CH₂ (beta to C=O and Phenyl)

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~9.77 t ~1.8 1H CHO

~7.32-7.17 m - 5H Aromatic H

~2.73 t ~7.6 2H
CH₂ (alpha to

Phenyl)

~2.46 dt ~7.3, ~1.8 2H
CH₂ (alpha to

C=O)

~2.00 p ~7.5 2H
CH₂ (beta to

C=O and Phenyl)

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment

~3085, 3062, 3027 Aromatic C-H Stretch

~2929, 2858 Aliphatic C-H Stretch

~2820, 2720 Aldehyde C-H Stretch (Fermi doublet)

~1725 C=O Aldehyde Stretch

~1604, 1496, 1454 Aromatic C=C Stretch

Spectroscopic Interpretation and Structural
Elucidation
The collective spectroscopic data provides definitive evidence for the structure of 4-
phenylbutanal.

Mass Spectrometry: The mass spectrum displays a molecular ion peak at m/z 148,

corresponding to the molecular weight of 4-phenylbutanal. The base peak at m/z 104 is

attributed to a McLafferty rearrangement, a characteristic fragmentation for aldehydes and

ketones with a γ-hydrogen, leading to the loss of propene.[1][2] The prominent peak at m/z 91
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corresponds to the stable tropylium ion, formed by the cleavage of the bond beta to the

aromatic ring.[3] The peak at m/z 65 arises from the further fragmentation of the tropylium ion.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum clearly indicates the presence of ten carbon

atoms. The downfield signal at approximately 202.5 ppm is characteristic of an aldehyde

carbonyl carbon.[4][5][6] The signals in the aromatic region (~126-142 ppm) correspond to the

six carbons of the phenyl group. The three signals in the upfield region (~28-44 ppm) are

assigned to the three methylene carbons of the butyl chain.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton

environments. The highly deshielded triplet at ~9.77 ppm is a classic signature of an aldehydic

proton, with the small coupling arising from the adjacent methylene group.[4][7][8] The multiplet

between 7.17 and 7.32 ppm integrates to five protons, corresponding to the aromatic ring. The

three distinct signals in the aliphatic region, each integrating to two protons, confirm the

presence of the three methylene groups in the butyl chain. Their chemical shifts and coupling

patterns are consistent with their positions relative to the phenyl and aldehyde groups.

Infrared Spectroscopy: The IR spectrum exhibits several key absorption bands that confirm the

functional groups present in 4-phenylbutanal. The strong absorption at ~1725 cm⁻¹ is

characteristic of the C=O stretching vibration of a saturated aliphatic aldehyde.[8][9][10] The

pair of medium intensity peaks at ~2820 cm⁻¹ and ~2720 cm⁻¹ are the signature Fermi doublet

for the C-H stretch of an aldehyde.[8][9][10] The absorptions above 3000 cm⁻¹ are indicative of

aromatic C-H stretching, while the peaks around 1604, 1496, and 1454 cm⁻¹ are due to the

C=C stretching vibrations within the aromatic ring. The peaks in the 2850-2960 cm⁻¹ region are

attributed to the aliphatic C-H stretching of the butyl chain.[10][11]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Mass Spectrometry
Sample Preparation: A dilute solution of 4-phenylbutanal is prepared in a volatile organic

solvent such as methanol or acetonitrile.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source is typically used.
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Procedure:

A small volume (typically 1 µL) of the prepared solution is injected into the GC inlet.

The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar

column like DB-5).

The separated analyte elutes from the column and enters the ion source of the mass

spectrometer.

In the EI source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a

mass analyzer (e.g., a quadrupole).

The detector records the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 4-phenylbutanal is accurately weighed and dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

The solution is transferred to a clean, dry 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

The sample is placed in the spectrometer and the magnetic field is shimmed to achieve

homogeneity.
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A standard one-pulse ¹H NMR experiment is performed.

Key acquisition parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and

a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with singlets for

each unique carbon atom.

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance

of the ¹³C isotope.

A wider spectral width is used to encompass the full range of carbon chemical shifts.

Infrared (IR) Spectroscopy
Sample Preparation: As 4-phenylbutanal is a liquid at room temperature, a neat spectrum can

be obtained.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

A drop of neat 4-phenylbutanal is placed on the surface of a clean, dry salt plate (e.g., NaCl

or KBr).

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

[12][13]

The "sandwich" of salt plates is mounted in the sample holder of the FTIR spectrometer.

A background spectrum of the empty sample compartment is first recorded.

The sample spectrum is then recorded, and the background is automatically subtracted by

the instrument's software to produce the final IR spectrum.

Visualizations
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The following diagrams, created using the DOT language, provide visual representations of the

spectroscopic analysis of 4-phenylbutanal.

4-Phenylbutanal
(M+•, m/z = 148)

Tropylium Ion
(m/z = 91)

β-cleavage

McLafferty Rearrangement Product
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McLafferty Rearrangement

Loss of C₂H₂ from Tropylium
(m/z = 65)

Fragmentation

Click to download full resolution via product page

Figure 1: Mass Spectrometry Fragmentation Pathway of 4-Phenylbutanal.

4-Phenylbutanal Structure

NMR Spectroscopy IR Spectroscopy
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Figure 2: Correlation of Spectroscopic Data to the Structure of 4-Phenylbutanal.
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Figure 3: General Experimental Workflow for Spectroscopic Analysis.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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